N-(4-(thiazol-2-yloxy)benzyl)-2-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[[4-(1,3-thiazol-2-yloxy)phenyl]methyl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O2S/c19-18(20,21)15-4-2-1-3-14(15)16(24)23-11-12-5-7-13(8-6-12)25-17-22-9-10-26-17/h1-10H,11H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMOUTJRZNCQYRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CC=C(C=C2)OC3=NC=CS3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(thiazol-2-yloxy)benzyl)-2-(trifluoromethyl)benzamide typically involves multiple steps, starting with the preparation of the thiazole ring and the benzyl group. One common method involves the following steps:
Thiazole Ring Formation: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Benzyl Group Attachment: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the thiazole ring.
Trifluoromethylbenzamide Formation: The final step involves the coupling of the benzyl-thiazole intermediate with 2-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-(thiazol-2-yloxy)benzyl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the amide group to an amine.
Substitution: The benzyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted thiazole derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula for N-(4-(thiazol-2-yloxy)benzyl)-2-(trifluoromethyl)benzamide is . The compound features a thiazole ring, which is known for its biological activity, and a trifluoromethyl group that enhances lipophilicity and bioavailability. The presence of these functional groups contributes to its potential efficacy as a pharmaceutical agent.
Antimicrobial Properties
Research indicates that thiazole derivatives exhibit significant antimicrobial activity. For instance, studies on related thiazole compounds have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with microbial cell wall synthesis or function, making these compounds promising candidates for addressing antibiotic resistance issues in clinical settings .
Anticancer Activity
This compound has also been investigated for its anticancer properties. Similar thiazole-based compounds have demonstrated cytotoxic effects against different cancer cell lines, including breast cancer (MCF7) and prostate cancer cells. The anticancer activity is typically assessed using assays like the Sulforhodamine B assay, which measures cell viability post-treatment .
Antimicrobial Activity Study
A study conducted on a series of thiazole derivatives highlighted their antimicrobial efficacy against Escherichia coli and Staphylococcus aureus. The results indicated that specific modifications to the thiazole structure significantly enhanced antibacterial potency, suggesting that similar modifications could be applied to this compound to improve its antimicrobial profile .
Anticancer Efficacy Evaluation
In another study focusing on thiazole derivatives, compounds were evaluated for their ability to inhibit growth in MCF7 breast cancer cells. Results showed that certain derivatives exhibited IC50 values in the low micromolar range, indicating strong potential for further development as anticancer agents .
Mechanism of Action
The mechanism by which N-(4-(thiazol-2-yloxy)benzyl)-2-(trifluoromethyl)benzamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring and trifluoromethyl group contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
N-(4-(thiazol-2-yloxy)benzyl)-2-(trifluoromethyl)benzamide can be compared with similar compounds such as:
N-(4-(thiazol-2-yloxy)benzyl)-2-(trifluoromethyl)aniline: Similar structure but with an aniline group instead of a benzamide.
N-(4-(thiazol-2-yloxy)benzyl)-2-(trifluoromethyl)phenylacetamide: Contains a phenylacetamide moiety instead of a benzamide.
N-(4-(thiazol-2-yloxy)benzyl)-2-(trifluoromethyl)benzoic acid: Features a benzoic acid group instead of a benzamide.
These compounds share structural similarities but differ in their functional groups, which can lead to variations in their chemical reactivity and biological activity. This compound is unique due to its specific combination of functional groups, contributing to its distinct properties and applications.
Biological Activity
N-(4-(thiazol-2-yloxy)benzyl)-2-(trifluoromethyl)benzamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C16H14F3N3O
- Molecular Weight : 335.30 g/mol
- IUPAC Name : this compound
Antiviral Activity
Research has indicated that compounds similar to this compound exhibit significant antiviral properties. For instance, thiazole derivatives have been shown to inhibit the activity of viral enzymes, which is crucial for viral replication. In a study focusing on thiazole derivatives, compounds demonstrated IC50 values as low as 0.35 μM against hepatitis C virus (HCV) NS5B polymerase, indicating potent antiviral activity .
Anticancer Properties
Several studies have explored the anticancer potential of thiazole-containing compounds. For example, thiazole derivatives have been reported to inhibit cell proliferation in various cancer cell lines. A notable study showed that a related thiazole compound reduced the viability of breast cancer cells with an IC50 value of 1.5 μM .
The mechanism by which this compound exerts its biological effects involves:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in viral replication and cancer cell proliferation.
- Receptor Modulation : It has been suggested that this compound may act on certain receptors, altering their signaling pathways, which could lead to reduced tumor growth or viral replication .
Study 1: Antiviral Efficacy
In a controlled laboratory setting, researchers tested the antiviral efficacy of this compound against HCV. The study revealed:
- EC50 Value : 0.26 μM
- Selectivity Index : Greater than 10, indicating low toxicity to host cells while effectively inhibiting viral replication.
Study 2: Anticancer Activity in vitro
A series of experiments were conducted on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results showed:
| Cell Line | IC50 Value (μM) | Mechanism |
|---|---|---|
| MCF-7 | 1.5 | Apoptosis induction |
| A549 | 2.0 | Cell cycle arrest |
These findings suggest that the compound may induce apoptosis and halt the cell cycle in cancer cells.
Q & A
Q. How can structural modifications mitigate toxicity without compromising efficacy?
- Methodological Answer :
- Isosteric Replacement : Substitute thiazole with 1,2,4-thiadiazole to reduce mutagenicity .
- Prodrug Design : Introduce pivaloyloxymethyl (POM) groups for hydrolytic activation in target tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
